n-Allyl-N-((5-chlorothiophen-2-yl)methyl)methanesulfonamide

Description

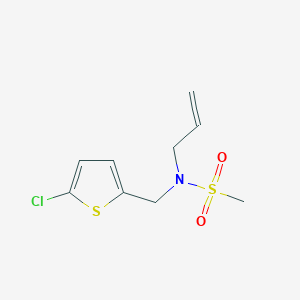

n-Allyl-N-((5-chlorothiophen-2-yl)methyl)methanesulfonamide is a chemical compound with the molecular formula C10H12ClNO2S It is characterized by the presence of an allyl group, a chlorothiophene ring, and a methanesulfonamide group

Properties

Molecular Formula |

C9H12ClNO2S2 |

|---|---|

Molecular Weight |

265.8 g/mol |

IUPAC Name |

N-[(5-chlorothiophen-2-yl)methyl]-N-prop-2-enylmethanesulfonamide |

InChI |

InChI=1S/C9H12ClNO2S2/c1-3-6-11(15(2,12)13)7-8-4-5-9(10)14-8/h3-5H,1,6-7H2,2H3 |

InChI Key |

FUUWVXMMWNXTOX-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N(CC=C)CC1=CC=C(S1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

n-Allyl-N-((5-chlorothiophen-2-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as DMSO, leading to the formation of sulfonyl oxoacetimides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in substitution reactions, where the allyl or chlorothiophene groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: DMSO as both an oxidant and solvent.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfonyl oxoacetimides.

Reduction: Corresponding amines.

Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

n-Allyl-N-((5-chlorothiophen-2-yl)methyl)methanesulfonamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Allyl-N-((5-chlorothiophen-2-yl)methyl)methanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and exerting various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Allyl-N-((5-chlorothiophen-2-yl)methyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the allyl group and the chlorothiophene ring enhances its reactivity and potential for diverse applications compared to similar compounds .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing n-Allyl-N-((5-chlorothiophen-2-yl)methyl)methanesulfonamide and its analogs?

- Methodological Answer : A common approach involves reacting an allylamine derivative with a sulfonyl chloride precursor. For example, N-allenyl-N-allylmethanesulfonamide can undergo nucleophilic substitution with morpholine or other amines under reflux conditions in toluene/EtOAc gradients, yielding analogs with varying substituents . Key steps include controlling reaction time (e.g., 72 hours for morpholine derivatives) and using bases like triethylamine to neutralize byproducts. Crystallization via slow evaporation of ethanolic solutions is recommended for purification .

Q. How can the molecular structure of this compound be validated using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard. For example, bond lengths and angles in sulfonamide derivatives can be compared to established ranges (e.g., C–S bond: ~1.76 Å; S–N bond: ~1.63 Å). Torsion angles (e.g., nitro group deviations from aromatic planes) and intermolecular interactions (e.g., hydrogen bonds like C–H⋯O) should be analyzed to confirm stereochemistry and packing .

Q. What spectroscopic methods are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identify allyl protons (δ ~5.0–5.8 ppm, multiplet) and sulfonamide methyl groups (δ ~3.0–3.5 ppm). Compare with analogs like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide for consistency .

- IR Spectroscopy : Key peaks include sulfonyl S=O stretches (~1347 cm⁻¹ and ~1155 cm⁻¹) and thiophene C–Cl vibrations (~650–750 cm⁻¹) .

- HRMS : Use electrospray ionization (ESI) or electron impact (EI) modes. If HRMS is unstable, compare fragmentation patterns with structurally validated analogs .

Advanced Research Questions

Q. How can computational docking predict the biological activity of this compound?

- Methodological Answer : Use AutoDock 4.2 or similar software to dock the compound into target protein pockets (e.g., chemokine receptors like CCR4). Validate docking protocols by redocking co-crystallized inhibitors (e.g., TAE-226, PF-562,271) and ensuring RMSD < 2 Å. Focus on interactions between the 5-chlorothiophene moiety and residues like 6.36/7.56 in CCR4, which influence antagonist selectivity .

Q. What strategies resolve contradictions in biological activity data for sulfonamide derivatives?

- Methodological Answer :

- Dose-Response Curves : Test multiple concentrations to distinguish true activity from assay noise.

- Off-Target Screening : Use panels like Eurofins CEREP to rule out non-specific binding.

- Metabolite Analysis : Check for degradation products (e.g., via LC-MS) that may confound results. For example, N-methylmethanesulfonamide derivatives can hydrolyze under acidic conditions .

Q. How do structural modifications (e.g., allyl vs. aryl groups) impact physicochemical properties?

- Methodological Answer :

- LogP Calculations : Use software like MarvinSketch to compare hydrophobicity. Allyl groups reduce LogP vs. aromatic substituents, affecting membrane permeability.

- Thermal Stability : Perform differential scanning calorimetry (DSC) to assess melting points. For example, sulfonamides with bulky substituents (e.g., N-[(2-methylphenyl)(phenyl)methyl]methanesulfonamide) show higher thermal stability due to crystal packing .

Q. What role does the 5-chlorothiophene moiety play in target binding?

- Methodological Answer : The 5-chloro group enhances electron-withdrawing effects, stabilizing π-π interactions with aromatic residues (e.g., Phe in kinase ATP pockets). Molecular dynamics (MD) simulations (e.g., GROMACS) can quantify binding free energies. Compare with non-chlorinated analogs to isolate contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.